2-(2-Chlorophenyl)ethanol
Overview
Description
2-(2-Chlorophenyl)ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of chemotherapeutic drugs, such as polo-like kinase 1 inhibitors, and beta 3-adrenergic receptor agonists, which have applications in treating conditions like asthma and obesity . The compound has also been studied as a metabolite in the metabolism of DDT .
Synthesis Analysis
The synthesis of (S)-1-(2-chlorophenyl)ethanol has been achieved through biocatalytic processes using Escherichia coli cells expressing genes for specific reductases. These processes have been optimized for substrate supply and product removal, leading to high yields and optical purity . Additionally, the use of Alternaria alternata in submerged culture has been shown to be effective for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol . For the R-enantiomer, methods involving Lipozyme TL IM-catalyzed resolution and the use of permeabilized whole cells of Candida ontarioensis have been developed .
Molecular Structure Analysis
The molecular structure of 2-(2-chlorophenyl)ethanol consists of a phenyl ring substituted with a chlorine atom and an ethanol group. The presence of the chiral center at the carbon bearing the hydroxyl group allows for the existence of enantiomers, which are crucial for the compound's application in enantioselective syntheses .
Chemical Reactions Analysis
2-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including oxidation and reduction. For instance, the metabolite 2,2-bis(p-chlorophenyl)ethanol can be oxidized by alcohol dehydrogenase to form an acetaldehyde derivative . The compound's reactivity is also exploited in biocatalytic processes where specific enzymes catalyze the reduction of corresponding ketones to produce the chiral alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-chlorophenyl)ethanol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the chlorine substituent affects its reactivity and interactions with other molecules. The compound's toxicity to enzymes and cells has been noted, necessitating careful handling and process design in its synthesis . The high optical purity and yield achieved in its production are indicative of the compound's stability under optimized conditions .
Scientific Research Applications
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Precursor to Ethylene Oxide : 2-Chloroethanol, a related compound, was once produced on a large scale as a precursor to ethylene oxide . This application involves treating ethylene with hypochlorous acid .
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Pharmaceutical Applications : Indole derivatives, which can potentially include “2-(2-Chlorophenyl)ethanol”, have been found in many important synthetic drug molecules . These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
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Production of Ethylene Oxide : 2-Chloroethanol, a related compound, was once produced on a large scale as a precursor to ethylene oxide . This application involves treating ethylene with hypochlorous acid .
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Production of Pharmaceuticals, Biocides, and Plasticizers : 2-Chloroethanol is used in the production of pharmaceuticals, biocides, and plasticizers . Many of these applications entail its use in installing 2-hydroxyethyl groups .
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Antiviral Activity : Certain indole derivatives, which can potentially include “2-(2-Chlorophenyl)ethanol”, have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
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Anti-inflammatory Activity : Some indole derivatives have shown anti-inflammatory activity . Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed significant inflammation inhibition .
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHTCBFRSCBQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173540 | |
Record name | o-Chlorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)ethanol | |
CAS RN |
19819-95-5 | |
Record name | 2-Chlorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19819-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Chlorophenethylic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Chlorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-chlorophenethylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-Chlorophenyl)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JVZ9G2VBD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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